molecular formula C12H15N3O3 B5408883 N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide

Cat. No.: B5408883
M. Wt: 249.27 g/mol
InChI Key: FDSGBDRJUYWWGM-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxybenzamide moiety, and a propan-2-ylideneamino linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide typically involves a multi-step process. One common method starts with the acylation of 2-hydroxybenzoic acid to form 2-hydroxybenzamide. This intermediate is then reacted with (Z)-1-acetamidopropan-2-ylideneamine under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 2-keto-benzamide derivatives.

    Reduction: Formation of 2-amino-benzamide derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved may include the modulation of signaling cascades related to inflammation and pain perception.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-methoxybenzamide
  • **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide
  • **N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-nitrobenzamide

Uniqueness

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide is unique due to its hydroxy group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may have different substituents on the benzamide ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-8(7-13-9(2)16)14-15-12(18)10-5-3-4-6-11(10)17/h3-6,17H,7H2,1-2H3,(H,13,16)(H,15,18)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSGBDRJUYWWGM-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CC=C1O)/CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.